![molecular formula C10H6ClNO B3159628 2-Chloroquinoline-5-carbaldehyde CAS No. 863549-05-7](/img/structure/B3159628.png)
2-Chloroquinoline-5-carbaldehyde
Overview
Description
2-Chloroquinoline-5-carbaldehyde (2-CQC) is a heterocyclic compound belonging to the quinoline family of compounds. It is a yellow-colored solid, with a molecular weight of 207.59 g/mol. 2-CQC is a key intermediate in the synthesis of several quinoline-based drugs, such as quinine, chloroquine, and hydroxychloroquine. It is also used in the synthesis of other compounds, such as dyes, fragrances, and pharmaceuticals.
Scientific Research Applications
Antimalarial and Antiviral Applications
Chloroquine and its derivatives, including compounds with structures similar to 2-Chloroquinoline-5-carbaldehyde, have been extensively studied for their antimalarial effects. Despite the emergence of chloroquine-resistant strains of Plasmodium falciparum, research continues to explore the repurposing of chloroquine-based compounds for other infectious and non-infectious diseases. This includes investigations into novel compounds based on the chloroquine scaffold for their potential therapeutic applications in infectious diseases, including viral infections such as COVID-19. Studies highlight the biochemical properties of chloroquine that inspire its repurposing for managing various diseases beyond malaria, suggesting a broad spectrum of potential applications for its derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).
Pharmacological Research
The pharmacological profile of chloroquine and related compounds is a subject of continuous research, exploring their utility beyond traditional uses. Investigations into the pharmacokinetics, safety, potency, and efficacy of chloroquine derivatives aim to uncover new therapeutic uses, including their role in viral infections like COVID-19. The in vitro and in vivo studies suggest promising directions for these compounds in treating viral diseases, although conclusive evidence from clinical trials remains necessary to establish their effectiveness and safety (Hashem et al., 2020).
Anticancer Research
The exploration of chloroquine-containing compounds extends into anticancer research, where their repurposing is examined for potential synergies in combination chemotherapy. The unique mechanisms of action associated with chloroquine and its derivatives, such as effects on cellular autophagy and apoptosis, present a promising avenue for developing novel anticancer strategies. This research underscores the need for in-depth studies to link the antimalarial modes of action with pathways that drive cancer cell proliferation, aiming to identify chloroquine-based compounds that could enhance the efficacy of existing cancer therapies (Njaria, Okombo, Njuguna, & Chibale, 2015).
properties
IUPAC Name |
2-chloroquinoline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQVQQHUTDFKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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